Chonglou Saponin

Description

BenchChem offers high-quality Chonglou Saponin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chonglou Saponin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

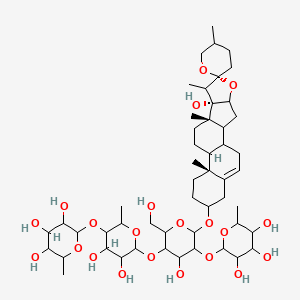

Molecular Formula |

C51H82O21 |

|---|---|

Molecular Weight |

1031.2 g/mol |

IUPAC Name |

2-[4,5-dihydroxy-6-[4-hydroxy-2-(hydroxymethyl)-6-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C51H82O21/c1-20-10-15-50(63-19-20)24(5)51(62)31(72-50)17-29-27-9-8-25-16-26(11-13-48(25,6)28(27)12-14-49(29,51)7)67-47-43(71-45-38(59)35(56)33(54)22(3)65-45)40(61)42(30(18-52)68-47)70-46-39(60)36(57)41(23(4)66-46)69-44-37(58)34(55)32(53)21(2)64-44/h8,20-24,26-47,52-62H,9-19H2,1-7H3/t20?,21?,22?,23?,24?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48-,49-,50+,51+/m0/s1 |

InChI Key |

FBFJAXUYHGSVFN-ISUPFHCDSA-N |

Isomeric SMILES |

CC1CC[C@@]2(C([C@]3(C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)O)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)O)C)OC1 |

Origin of Product |

United States |

Foundational & Exploratory

Chonglou Saponin vs. Polyphyllin: Structural Chemistry & Bioactivity Guide

This guide serves as an advanced technical resource for differentiating the herbal extract category "Chonglou Saponin" from the specific chemical entities known as "Polyphyllins." It is designed for application scientists and drug development researchers requiring precise structural data and validated experimental protocols.

Executive Technical Summary

In drug development and phytochemical analysis, the terms Chonglou Saponin and Polyphyllin are often conflated, leading to ambiguity in standardization.

-

Chonglou Saponin (CLS): Refers to the total steroidal saponin fraction extracted from the rhizomes of Paris polyphylla (TCM name: Chonglou).[1] Commercially, "Chonglou Saponin" may also refer to specific proprietary mixtures or crude extracts.

-

Polyphyllin (PP): Refers to discrete, isolated chemical entities (e.g., Polyphyllin I, II, VI, VII).[1][2] These are the active pharmaceutical ingredients (APIs) responsible for the cytotoxic and immunomodulatory effects.

Critical Distinction: "Chonglou Saponin I" is chemically synonymous with "Polyphyllin I." However, in a research context, "Polyphyllin" implies a purity grade (>98%) suitable for molecular mechanistic studies, whereas "Chonglou Saponin" often implies a botanical grade.

Chemical Structure Analysis

The core bioactivity of Paris polyphylla resides in its Steroidal Saponins .[3] These are glycosides consisting of a lipophilic steroid aglycone and a hydrophilic sugar chain.

Aglycone Architecture: Spirostanol vs. Furostanol

The two primary scaffolds distinguishing these compounds are the F-ring configuration.

-

Spirostanol Saponins (e.g., Polyphyllin I, VII):

-

Structure: Possess a closed spiroketal ring system (rings E and F) at C-22.[1]

-

Properties: Higher lipophilicity, membrane permeability, and generally higher cytotoxicity.

-

Stability: Stable in acidic conditions relative to furostanols.

-

-

Furostanol Saponins:

-

Structure: Possess an open F-ring with a hemiketal at C-22 and often a glucose attached at C-26.[1]

-

Properties: More water-soluble but often less cytotoxic.[1]

-

Conversion: Enzymatic (β-glucosidase) or acidic hydrolysis cleaves the C-26 sugar, causing the F-ring to close and converting Furostanol

Spirostanol (e.g., Protodioscin

-

Comparative Structural Data: Polyphyllin I vs. VII

The following table contrasts the two most potent analogs used in oncology research.

| Feature | Polyphyllin I (PPI) | Polyphyllin VII (PPVII) |

| CAS Registry | 50773-41-6 | 68124-04-9 |

| Aglycone Core | Diosgenin ((25R)-spirost-5-en-3β-ol) | Pennogenin (17α-hydroxyl group added) |

| Molecular Formula | C₄₄H₇₀O₁₆ | C₅₁H₈₂O₂₁ |

| Molecular Weight | 855.02 g/mol | 1031.2 g/mol |

| Glycosidic Linkage (C-3) | ||

| Key Structural Difference | Lack of 17-OH; shorter sugar chain.[1] | 17α-OH group present ; Trisaccharide chain.[1] |

| Hydrophilicity | Lower (High membrane permeability) | Higher (Due to extra -OH and sugar) |

Structure-Activity Relationship (SAR)

The bioactivity of Polyphyllins is strictly governed by the aglycone core and the sugar moiety length.

The "Rule of Cytotoxicity"

-

Spirostanol > Furostanol: The closed F-ring is essential for interacting with membrane cholesterol and initiating apoptosis.

-

C-3 Sugar Chain: A trisaccharide or tetrasaccharide chain at C-3 typically enhances cytotoxicity compared to a monosaccharide.[1] However, excessive length can hinder cellular uptake.

-

17-OH Substitution: The presence of a hydroxyl group at C-17 (as in PPVII) alters the polarity.[1] While PPI (Diosgenin-based) is often more potent in direct membrane disruption, PPVII (Pennogenin-based) shows distinct efficacy in overcoming drug resistance (e.g., Doxorubicin resistance in HepG2).[1]

Mechanistic Pathway Visualization

The following diagram illustrates how Polyphyllin I triggers apoptosis via mitochondrial dysfunction, a pathway directly linked to its spirostanol structure.

Caption: Polyphyllin I signaling cascade inducing intrinsic apoptosis via mitochondrial depolarization and ROS generation.[1]

Experimental Protocols

Extraction and Isolation Workflow

To isolate high-purity Polyphyllins from Paris polyphylla rhizomes, follow this validated gradient elution protocol.

Reagents: Ethanol (70%, 95%), Methanol (HPLC Grade), n-Butanol, Silica Gel (200-300 mesh).[1]

Step-by-Step Protocol:

-

Crude Extraction:

-

Pulverize dried rhizomes (1 kg) into fine powder.

-

Reflux with 70% Ethanol (1:10 w/v) for 3 cycles (2 hours each).

-

Combine filtrates and evaporate under reduced pressure (Rotavap at 50°C) to obtain the crude extract.

-

-

Liquid-Liquid Partitioning:

-

Column Chromatography (Isolation):

-

Purification:

-

Recrystallize fractions in Methanol to achieve >98% purity.

-

Analytical Validation (HPLC-ELSD)

Saponins lack strong UV chromophores; therefore, ELSD (Evaporative Light Scattering Detector) or MS (Mass Spectrometry) is required.[1]

-

Column: C18 Reverse Phase (4.6 x 250 mm, 5 µm).[1]

-

Mobile Phase: Acetonitrile (A) and Water (B).[1]

-

Gradient: 0-30 min (30% A

60% A). -

Detection: ELSD (Drift tube temp: 105°C, Gas flow: 2.5 L/min).[1]

References

-

Chemical Diversity of Paris Saponins: Zhao, Y., et al. (2009).[4][5] Steroidal saponins from the rhizome of Paris polyphylla and their cytotoxic activities.[5][6][7][8] Planta Medica. [1]

-

Polyphyllin I Mechanism: Li, Y., et al. (2021).[1] Polyphyllin I induces apoptosis and autophagy in human osteosarcoma cells. [1]

-

Polyphyllin VII and Drug Resistance: Zhang, L., et al. (2014). Polyphyllin VII reverses multidrug resistance in HepG2/ADR cells via inhibition of P-glycoprotein. [1]

-

Extraction Methodologies: Wu, S.S., et al. (2004).[1] Advances in the study of the chemical constituents and pharmacological activities of Paris polyphylla. [1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. The comparison analysis of polyphyllin I and its analogues induced apoptosis of colon and lung cancer cells via mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Natural Polyphyllins (I, II, D, VI, VII) Reverses Cancer Through Apoptosis, Autophagy, Mitophagy, Inflammation, and Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxic Steroidal Saponins Containing a Rare Fructosyl from the Rhizomes of Paris polyphylla var. latifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

A Technical Guide to Polyphyllins I, II, VI, and VII: Physicochemical Properties, Biological Activity, and Methodologies

This guide provides an in-depth technical overview of four critical steroidal saponins derived from the Paris species: Polyphyllin I, Polyphyllin II, Polyphyllin VI, and Polyphyllin VII. These compounds have garnered significant attention within the scientific community, particularly for their potent anti-tumor properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on their chemical characteristics, mechanisms of action, and relevant experimental protocols.

Introduction to Polyphyllins

Polyphyllins are a class of naturally occurring steroidal saponins predominantly isolated from the rhizomes of plants belonging to the Paris genus, a member of the Melanthiaceae family. For centuries, these plants have been a cornerstone of traditional Chinese medicine. Modern pharmacological studies have begun to elucidate the scientific basis for their therapeutic effects, with Polyphyllins I, II, VI, and VII emerging as key bioactive constituents. Their cytotoxic and cytostatic activities against a range of cancer cell lines have positioned them as promising candidates for novel oncology therapies.[1] This guide will delve into the specific attributes of these four compounds, providing a foundation for further research and development.

Physicochemical Properties

A fundamental understanding of the molecular characteristics of these compounds is paramount for any experimental design, from dosage calculations to the interpretation of structure-activity relationships. The molecular weight and formula are foundational to this understanding.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Polyphyllin I | C₄₄H₇₀O₁₆ | 855.02[2][3] |

| Polyphyllin II | C₄₄H₇₀O₁₆ | 855.02[2][4][5][6] |

| Polyphyllin VI | C₃₉H₆₂O₁₃ | 738.91[7][8] |

| Polyphyllin VII | C₅₁H₈₄O₂₂ | 1049.2[9] |

Note: Minor variations in molecular weight may be reported across different sources due to computational differences.

Polyphyllin I and II are isomers, possessing the same molecular formula and weight, indicating a difference in the spatial arrangement of their atoms.[2][3] Polyphyllin VI is a smaller molecule with a different elemental composition, while Polyphyllin VII is notably larger, suggesting a more complex glycosidic chain.[7][8][9]

Biological Activity and Mechanisms of Action

The primary pharmacological interest in these Polyphyllins lies in their anti-cancer properties, which are exerted through a variety of complex and interconnected signaling pathways.[1] These compounds are known to induce various forms of programmed cell death, including apoptosis, autophagy, and pyroptosis, as well as cell cycle arrest.[1][10][[“]]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical pathway through which Polyphyllins exert their anti-tumor effects.

-

Polyphyllin I has been shown to induce apoptosis in various cancer cell lines, including colon and hepatocellular carcinoma.[10][12] This is often mediated through the generation of reactive oxygen species (ROS), which in turn inhibits the pro-survival AKT/mTOR signaling pathway.[10][13] Polyphyllin I is also an activator of the JNK signaling pathway, which can promote apoptosis.[3][14]

-

Polyphyllin II induces apoptosis in liver cancer cells through the activation of caspases and cell-cycle arrest.[1]

-

Polyphyllin VI and VII also trigger apoptosis in non-small cell lung cancer cells, in part by upregulating death receptors and the tumor suppressor protein p53.[[“]] Polyphyllin VII, in particular, has been shown to activate the JNK pathway and inhibit the PI3K/AKT/mTOR pathway in liver cancer cells.

The induction of apoptosis by these Polyphyllins often involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]

Diagram: Generalized Apoptosis Induction by Polyphyllins

Caption: Generalized signaling cascade for Polyphyllin-induced apoptosis.

Autophagy and Other Cell Death Mechanisms

Beyond apoptosis, Polyphyllins can induce other forms of cell death.

-

Autophagy: Polyphyllin I and VII can induce autophagic cell death, often in conjunction with apoptosis.[10][15] This process is also frequently linked to the inhibition of the AKT/mTOR pathway.[10]

-

Pyroptosis: Polyphyllin VI has been demonstrated to induce caspase-1-mediated pyroptosis in non-small cell lung cancer, a form of inflammatory cell death, via the ROS/NF-κB/NLRP3/GSDMD signaling axis.[16]

The ability of these compounds to engage multiple cell death pathways is a significant advantage, as it may circumvent resistance mechanisms that cancer cells develop against single-pathway-targeting drugs.

Diagram: Polyphyllin-Mediated Autophagy and Pyroptosis

Caption: Distinct pathways for autophagy and pyroptosis induction by Polyphyllins.

Experimental Protocols

The following section outlines generalized protocols for the extraction and analysis of Polyphyllins. It is imperative to note that optimization is often required based on the specific plant material and available instrumentation.

Extraction of Polyphyllins from Plant Material

This protocol describes a general method for extracting Polyphyllins from the rhizomes of Paris polyphylla.

Methodology:

-

Preparation of Plant Material:

-

Solvent Extraction:

-

Weigh 1.0 g of the powdered plant material and place it in a suitable vessel (e.g., a 200 mL round-bottom flask).[17][18]

-

Add an appropriate extraction solvent. While various solvents can be used, water-assisted and deep eutectic solvent (DES) systems have been shown to be effective.[17][18][19] A common solid-to-liquid ratio is 1:20 g/mL.[18]

-

-

Ultrasonic-Assisted Extraction:

-

Perform ultrasonic extraction in a water bath set to a specific temperature (e.g., 60 °C) for a defined duration (e.g., 60-100 minutes).[17][18] The use of ultrasonication enhances the extraction efficiency by disrupting cell walls.

-

Following sonication, continuous stirring with a magnetic stirrer for an additional 30 minutes can further promote the release of active components.[17][18]

-

-

Purification and Concentration:

-

Centrifuge the mixture at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the solid plant material.[18]

-

Collect the supernatant and filter it through a 0.22 µm microporous membrane to remove any remaining particulates.[17][18]

-

Concentrate the filtrate to dryness using a rotary evaporator.[17][18]

-

Redissolve the dried residue in a known volume of a suitable solvent, such as methanol, for subsequent analysis.[17][18]

-

Diagram: Polyphyllin Extraction Workflow

Caption: Step-by-step workflow for the extraction of Polyphyllins.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds like Polyphyllins.

Methodology:

-

Cell Seeding:

-

Seed cancer cells (e.g., SW480 colon cancer cells) in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[10]

-

-

Compound Treatment:

-

Prepare a series of dilutions of the Polyphyllin compound in a fresh cell culture medium.

-

Remove the old medium from the wells and add the medium containing the various concentrations of the Polyphyllin. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the cells for a specified period (e.g., 24 or 48 hours).[10]

-

-

MTT Incubation:

-

After the treatment period, add MTT solution (1 mg/mL) to each well and incubate for an additional 4 hours at 37 °C.[10]

-

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage relative to the control group. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can be determined from the dose-response curve.

-

Conclusion

Polyphyllins I, II, VI, and VII represent a fascinating and promising class of natural products with significant potential in oncology. Their ability to induce multiple forms of programmed cell death through various signaling pathways makes them robust candidates for further preclinical and clinical investigation. This guide has provided a foundational overview of their chemical properties, biological activities, and key experimental methodologies to aid researchers in this endeavor. A thorough understanding of these principles is essential for unlocking the full therapeutic potential of these remarkable compounds.

References

-

ResearchGate. (n.d.). Chemical structural formula of polyphyllin D. Molecular weight is... Retrieved from [Link]

-

Cambridge Bioscience. (n.d.). Polyphyllin I - Cayman Chemical. Retrieved from [Link]

-

t-Phytochemical Reference materials. (n.d.). Polyphyllin II, 76296-72-5. Retrieved from [Link]

-

RayBiotech. (n.d.). Polyphyllin VII. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Polyphyllin I. PubChem Compound Database. Retrieved from [Link]

-

ChemFarm. (n.d.). Polyphyllin II Supplier | CAS 76296-72-5. Retrieved from [Link]

-

Naturewill biotechnology Co., Ltd. (n.d.). Polyphyllin VI - CAS:55916-51-3. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). RETRACTED: Polyphyllin I Promotes Autophagic Cell Death and Apoptosis of Colon Cancer Cells via the ROS-Inhibited AKT/mTOR Pathway. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Natural Polyphyllins (I, II, D, VI, VII) Reverses Cancer Through Apoptosis, Autophagy, Mitophagy, Inflammation, and Necroptosis. PubMed Central. Retrieved from [Link]

-

Hindawi. (n.d.). Polyphyllin VII Promotes Apoptosis and Autophagic Cell Death via ROS-Inhibited AKT Activity, and Sensitizes Glioma Cells to Temozolomide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Exploration of the mechanism of Polyphyllin I against hepatocellular carcinoma based on network pharmacology, molecular docking and experimental validation. PMC. Retrieved from [Link]

-

MDPI. (n.d.). Response Surface Optimization for Water-Assisted Extraction of Two Saponins from Paris polyphylla var. yunnanensis Leaves. Retrieved from [Link]

-

Carl ROTH. (n.d.). Polyphyllin VI, 5 mg. Retrieved from [Link]

-

Consensus. (n.d.). Polyphyllin VI and VII effects on apoptosis and autophagy in lung cancer. Retrieved from [Link]

-

Preprints.org. (2025). Quantitative Analysis Study of Polyphyllin by Ultrasound-Assisted Eutectic Solvent Extraction Combined with UHPLC-MS/MS. Retrieved from [Link]

-

MDPI. (n.d.). Composition Study of Polyphyllin in Paris polyphylla by Ultrasound-Assisted Deep Eutectic Solvent Extraction Combined with UHPLC-MS/MS. Retrieved from [Link]

-

ResearchGate. (n.d.). Polyphyllin triggers apoptosis and autophagy for cancer treatment by.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Polyphyllin G induce apoptosis and autophagy in human nasopharyngeal cancer cells by modulation of AKT and mitogen-activated protein kinase pathways in vitro and in vivo. Retrieved from [Link]

Sources

- 1. Natural Polyphyllins (I, II, D, VI, VII) Reverses Cancer Through Apoptosis, Autophagy, Mitophagy, Inflammation, and Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyphyllin II | CAS:76296-72-5 | Manufacturer ChemFaces [chemfaces.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Polyphyllin II,76296-72-5|t-Phytochemical Reference materials£¬reference materials, reference standards, botanical reference materials,phytochemicals,natural products [tautobiotech.com]

- 5. selleckchem.com [selleckchem.com]

- 6. chemfarms.com [chemfarms.com]

- 7. Polyphyllin VI - CAS:55916-51-3 - Naturewill biotechnology Co., Ltd. [naturewillbio.com]

- 8. Polyphyllin VI, 5 mg, CAS No. 55916-51-3 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 9. raybiotech.com [raybiotech.com]

- 10. RETRACTED: Polyphyllin I Promotes Autophagic Cell Death and Apoptosis of Colon Cancer Cells via the ROS-Inhibited AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. consensus.app [consensus.app]

- 12. Exploration of the mechanism of Polyphyllin I against hepatocellular carcinoma based on network pharmacology, molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. selleckchem.com [selleckchem.com]

- 15. Polyphyllin VII Promotes Apoptosis and Autophagic Cell Death via ROS-Inhibited AKT Activity, and Sensitizes Glioma Cells to Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. preprints.org [preprints.org]

- 18. mdpi.com [mdpi.com]

- 19. Response Surface Optimization for Water-Assisted Extraction of Two Saponins from Paris polyphylla var. yunnanensis Leaves [mdpi.com]

An In-Depth Technical Guide to the Ethnopharmacological Uses of Chonglou (Rhizoma Paridis) in Traditional Chinese Medicine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Chonglou, the dried rhizome of Paris polyphylla, holds a significant position in Traditional Chinese Medicine (TCM) for its potent therapeutic properties. This technical guide provides a comprehensive analysis of the ethnopharmacological applications of Chonglou, bridging traditional knowledge with modern scientific validation. We delve into the core of its therapeutic actions, focusing on its rich composition of steroidal saponins and their multi-target pharmacological effects. This document is structured to provide researchers and drug development professionals with a detailed understanding of Chonglou's phytochemistry, mechanisms of action, and methodologies for its study, thereby facilitating its translation into modern therapeutic agents. We will explore its traditional applications in detoxification, inflammation, and hemostasis, and connect these to scientifically validated anticancer, anti-inflammatory, and antimicrobial activities. This guide includes detailed experimental protocols, analyses of key signaling pathways, and a critical evaluation of the existing evidence to support its future clinical development.

Introduction: The Ethnobotanical Significance of Chonglou

Chonglou, also known as Rhizoma Paridis, has been a cornerstone of Traditional Chinese Medicine for centuries, with its first recorded use dating back to the Shennong Ben Cao Jing (The Divine Farmer's Materia Medica Classic). In TCM theory, Chonglou is characterized by its bitter taste and slightly cold nature, and it is associated with the liver meridian. Its primary traditional functions include clearing heat, resolving toxicity, reducing swelling, and alleviating pain. These principles have guided its use in treating a wide array of ailments, including venomous snake bites, traumatic injuries, abscesses, and convulsions.

The plant itself, Paris polyphylla, is a perennial herb found in the temperate forests of the Himalayas and Southwest China. The unique symmetrical arrangement of its leaves gives it the name "Qi Ye Yi Zhi Hua" (seven leaves, one flower). The rhizome, the medicinally active part, is harvested and dried for use. The Chinese Pharmacopoeia officially recognizes the dried rhizomes of Paris polyphylla var. chinensis and Paris polyphylla var. yunnanensis as the sources of Rhizoma Paridis.

Modern research has begun to unravel the scientific basis for these traditional uses, revealing a complex interplay of bioactive compounds with potent pharmacological activities. This guide will systematically explore the journey of Chonglou from a traditional remedy to a source of promising new drug candidates.

Phytochemistry: The Arsenal of Bioactive Steroidal Saponins

The therapeutic efficacy of Chonglou is largely attributed to its rich and diverse profile of steroidal saponins, which can account for over 80% of the total compounds in the rhizome. These glycosidic compounds consist of a steroidal aglycone (sapogenin) linked to one or more sugar chains. The primary sapogenin found in Paris species is diosgenin.

Key Bioactive Saponins:

-

Polyphyllin D: One of the most studied saponins in Chonglou, known for its potent anticancer activities.

-

Paris Saponins I, II, V, VI, VII, and H: These saponins have demonstrated a range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.

-

Dioscin: A precursor to many other saponins, also exhibiting biological activity.

The specific composition and concentration of these saponins can vary depending on the species, geographical origin, and harvesting time of the plant. This variability underscores the importance of standardized extraction and quality control methods for ensuring consistent therapeutic outcomes.

Extraction and Isolation of Steroidal Saponins: A Methodological Overview

For researchers aiming to isolate and study the bioactive saponins of Chonglou, several effective extraction and purification protocols have been established.

Protocol 1: Reflux Extraction with Ethanol

This is a classic and widely used method for obtaining a crude saponin extract.

Methodology:

-

Preparation: The dried rhizomes of Paris polyphylla are pulverized into a fine powder.

-

Extraction: The powdered rhizome is refluxed with 70% ethanol (a common solvent ratio is 1:10 w/v) for 2 hours. This process is typically repeated three times to ensure maximum extraction efficiency.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Purification: The crude extract is then subjected to further purification steps, such as liquid-liquid extraction or column chromatography, to isolate individual saponins.

Protocol 2: Ultrasound-Assisted Deep Eutectic Solvent (DES) Extraction

A more modern and sustainable approach that can enhance extraction efficiency.

Optimized Conditions:

-

DES System: Choline chloride and ethanol are commonly used as a DES system.

-

Parameters:

-

Material-to-liquid ratio: 1:20 g/mL

-

Extraction time: 100 minutes

-

Temperature: 60°C

-

Ultrasonic power: 300 W

-

Protocol 3: Purification by Macroporous Resin Chromatography

This technique is highly effective for enriching and purifying saponins from the crude extract.

Workflow:

-

Adsorption: The crude extract is loaded onto a pre-conditioned macroporous resin column.

-

Washing: The column is washed with a low concentration of ethanol (e.g., 30%) to remove impurities like sugars and pigments.

-

Elution: The adsorbed saponins are then eluted with a higher concentration of ethanol (e.g., 90%).

Caption: Workflow for Extraction, Purification, and Isolation of Chonglou Saponins.

Pharmacological Activities and Mechanisms of Action

Modern pharmacological studies have substantiated many of the traditional claims for Chonglou and have uncovered novel therapeutic potentials, particularly in oncology. The steroidal saponins are the primary drivers of these activities.

Anticancer Effects: A Multi-pronged Assault on Malignancy

The most significant and well-researched pharmacological activity of Chonglou is its anticancer effect, demonstrated across a wide range of cancer cell lines and in preclinical animal models. The saponins from Paris polyphylla exert their antitumor effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and autophagy, as well as the inhibition of angiogenesis and metastasis.[1][2]

3.1.1. Induction of Apoptosis

Paris polyphylla saponins (PPS) are potent inducers of apoptosis in cancer cells.[1] This programmed cell death is primarily initiated through the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial pathway.[3]

Mechanism of Action:

-

ROS Generation: PPS treatment leads to a significant increase in intracellular ROS levels.[3]

-

Mitochondrial Dysfunction: The elevated ROS disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.

-

Caspase Activation: Cytochrome c release triggers a caspase cascade, notably the activation of caspase-9 and the executioner caspase-3.[3]

-

Bcl-2 Family Modulation: PPS upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, further promoting apoptosis.

Experimental Protocol: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is a standard method for quantifying apoptosis.

Methodology:

-

Cell Culture: Cancer cells are seeded in 6-well plates and treated with varying concentrations of PPS for a specified duration (e.g., 24-48 hours).

-

Cell Staining: Cells are harvested, washed with PBS, and then stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Caption: Apoptosis induction pathway by Chonglou saponins.

3.1.2. Cell Cycle Arrest

PPS can also halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase.[4] This prevents the cells from dividing and leads to an accumulation of cells in this phase of the cell cycle.

Mechanism of Action:

-

CDKN1A Upregulation: PPS treatment has been shown to stimulate the transcription of the cyclin-dependent kinase inhibitor 1 (CDKN1A), also known as p21.[4]

-

Cyclin B1/CDK1 Inhibition: The upregulation of p21 leads to the inhibition of the Cyclin B1/CDK1 complex, which is crucial for the G2/M transition.

3.1.3. Inhibition of Angiogenesis

Tumor growth and metastasis are highly dependent on the formation of new blood vessels, a process known as angiogenesis. PPS, particularly Paris saponin II, have been shown to inhibit angiogenesis.[5]

Mechanism of Action:

-

PI3K/AKT/mTOR Pathway Inhibition: PPS can induce autophagy in human umbilical vein endothelial cells (HUVECs) by regulating the PI3K/AKT/mTOR signaling pathway, which in turn inhibits angiogenesis.[5]

Anti-inflammatory Effects: Quelling the Fire of Inflammation

The traditional use of Chonglou for treating inflammatory conditions is supported by modern research demonstrating its ability to modulate key inflammatory pathways.[6]

Mechanism of Action:

-

NF-κB Pathway Inhibition: Paris polyphylla saponins can suppress the activation of the NF-κB signaling pathway, a central regulator of inflammation. They achieve this by preventing the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm and unable to translocate to the nucleus to activate the transcription of pro-inflammatory genes.

-

JAK/STAT Pathway Modulation: There is evidence to suggest that phytochemicals can modulate the JAK/STAT signaling pathway, which is involved in cytokine signaling and immune responses. By inhibiting this pathway, Chonglou saponins can reduce the production of inflammatory mediators.[7]

-

Reduction of Pro-inflammatory Cytokines: PPS dose-dependently inhibits the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6]

Caption: Inhibition of the NF-κB pathway by Chonglou saponins.

Hemostatic Effects: Stemming the Flow

Chonglou is a key ingredient in Yunnan Baiyao, a famous proprietary TCM product known for its hemostatic properties.[8] This traditional use is linked to the ability of Paris saponins to promote blood coagulation.

Mechanism of Action:

-

Thrombin Activation: In vitro studies have shown that Paris saponins can enhance the activity of thrombin, a key enzyme in the coagulation cascade that converts fibrinogen to fibrin, forming the basis of a blood clot.

Experimental Protocol: Mouse Tail Bleeding Model

This in vivo model is a standard method for evaluating the hemostatic potential of a compound.

Methodology:

-

Animal Preparation: Mice are anesthetized, and their body temperature is maintained.

-

Tail Transection: A small, standardized segment of the distal tail is amputated.

-

Bleeding Measurement: The tail is immediately immersed in pre-warmed saline, and the time to cessation of bleeding is recorded. The amount of blood loss can also be quantified by measuring the hemoglobin content of the saline.

Quality Control and Standardization

The consistency and safety of herbal medicines are paramount for their clinical application. The Chinese Pharmacopoeia provides standards for the quality control of Rhizoma Paridis.

Key Quality Control Parameters:

-

Source: The pharmacopoeia specifies that Rhizoma Paridis should be derived from Paris polyphylla var. chinensis or Paris polyphylla var. yunnanensis.

-

Identification: Macroscopic and microscopic identification methods are used to verify the authenticity of the rhizome.

-

Assay: High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of key bioactive saponins, such as Polyphyllin D.

Protocol: HPLC Quantification of Polyphyllin D

Methodology:

-

Standard Preparation: A standard solution of Polyphyllin D of known concentration is prepared.

-

Sample Preparation: A precisely weighed amount of powdered Chonglou is extracted with a suitable solvent (e.g., methanol) using ultrasonication.

-

HPLC Analysis: The standard and sample solutions are injected into an HPLC system equipped with a C18 column and a UV detector.

-

Quantification: The content of Polyphyllin D in the sample is calculated by comparing its peak area to that of the standard.

Clinical Evidence and Future Prospects

While the preclinical evidence for the therapeutic potential of Chonglou is strong, robust clinical data is still emerging. In China, several patented medicines containing Chonglou are used as adjuvant therapies for cancer.

Clinical Adjuvant Therapy in Digestive Tract Cancers:

-

Clinical studies have indicated that the use of Chonglou-containing formulations in combination with chemotherapy for digestive tract cancers can improve patient survival rates and quality of life. For example, a study on gastric cancer patients showed that an adjuvant therapy containing a Paris polyphylla extract led to a higher inhibition rate of tumor proliferation (78.8%) compared to paclitaxel alone (70.5%), with better safety profile.

The synergistic effects of Chonglou saponins with conventional chemotherapeutic drugs offer a promising avenue for future drug development. By enhancing the efficacy of chemotherapy and potentially mitigating its side effects, Chonglou-derived compounds could play a significant role in integrative oncology.

Toxicology and Safety Considerations

While Chonglou has a long history of medicinal use, it is important to note that it is considered to have a small degree of toxicity in TCM. High doses or prolonged use may lead to adverse effects.

-

Acute Toxicity: Studies in rats have shown that the oral LD50 of a Paris polyphylla extract is greater than 5000 mg/kg, indicating low acute toxicity.

-

Organ Toxicity: Some studies suggest that at high doses, Paris polyphylla may have the potential for slight liver toxicity.

Therefore, further toxicological studies are necessary to establish safe dosage regimens for long-term use and to identify any potential contraindications.

Conclusion

Chonglou (Paris polyphylla) represents a rich source of bioactive steroidal saponins with a wide spectrum of pharmacological activities that align with its traditional uses in TCM. The extensive preclinical research on its anticancer, anti-inflammatory, and hemostatic effects provides a strong scientific rationale for its further development as a modern therapeutic agent. For researchers and drug development professionals, Chonglou offers a compelling case study in the translation of ethnopharmacological knowledge into evidence-based medicine. Future research should focus on conducting rigorous clinical trials to validate its efficacy and safety in various disease contexts, optimizing drug delivery systems for its saponins, and further elucidating the intricate molecular mechanisms underlying its diverse therapeutic actions. The journey of Chonglou from an ancient remedy to a potential source of next-generation pharmaceuticals is a testament to the enduring value of traditional medicine in the modern scientific landscape.

References

-

Cheng, H., Long, J., Su, J., Chu, J., Wang, M., & Li, Q. (2024). Mechanism of Paris polyphylla saponin II inducing autophagic to inhibit angiogenesis of cervical cancer. Naunyn-Schmiedeberg's Archives of Pharmacology, 397(5), 3179–3194. [Link]

-

Das, T., Ching, K., Nongdam, P., & Singh, T. G. (2023). Paris polyphylla Sm. Induces Reactive Oxygen Species and Caspase 3-Mediated Apoptosis in Colorectal Cancer Cells In Vitro and Potentiates the Therapeutic Significance of Fluorouracil and Cisplatin. Molecules, 28(7), 2977. [Link]

-

Gao, Y., Liu, Y., Zhang, R., Liu, T., Zhang, J., & Li, Q. (2018). Paris Polyphylla-Derived Saponins Inhibit Growth of Bladder Cancer Cells by Inducing Mutant P53 Degradation While Up-Regulating CDKN1A Expression. Medical Science Monitor, 24, 2393–2400. [Link]

-

Lin, L. T., Uen, W. C., Choong, C. Y., Shi, Y. C., Lee, B. H., & Tai, C. J. (2019). Paris Polyphylla Inhibits Colorectal Cancer Cells via Inducing Autophagy and Enhancing the Efficacy of Chemotherapeutic Drug Doxorubicin. Molecules, 24(11), 2102. [Link]

-

Liu, X., Li, Y., Yang, L., Li, H., & Wang, Y. (2024). Saponins of Paris polyphylla for the Improvement of Acne: Anti-Inflammatory, Antibacterial, Antioxidant and Immunomodulatory Effects. Molecules, 29(8), 1799. [Link]

-

Ma, B., Zhang, L., & Li, J. (2021). Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway. Frontiers in Pharmacology, 12, 736841. [Link]

-

Man, S., Wang, Y., Li, Y., Gao, W., Huang, X., & Ma, C. (2023). Cytotoxic and pro-apoptotic effects of botanical drugs derived from the indigenous cultivated medicinal plant Paris polyphylla var. yunnanensis. Frontiers in Pharmacology, 13, 1073849. [Link]

-

Ni, B., Wang, W., Liu, M., Zhao, J., & Chen, J. (2024). Regulation of anti-tumour effects of Paris polyphylla saponins via ROS: molecular mechanisms and therapeutic potentials. Frontiers in Pharmacology, 15, 1364506. [Link]

-

Cheng, H., Long, J., Su, J., Chu, J., Wang, M., & Li, Q. (2023). Mechanism of Paris polyphylla saponin II inducing autophagic to inhibit angiogenesis of cervical cancer. Naunyn-Schmiedeberg's Archives of Pharmacology, 397(5), 3179-3194. [Link]

-

Wang, D., Li, C., Zhang, Y., & Wang, Y. (2018). Paris saponin H inhibits the proliferation of glioma cells through the A1 and A3 adenosine receptor-mediated pathway. Oncology Letters, 16(3), 3237–3244. [Link]

-

Wang, Y., Zhang, Y., Gao, W., & Yan, L. (2024). Organ Toxicity of Paris polyphylla in Mice and the Underlying Hepatotoxic Mechanism Uncovered by an Integrated Network Toxicology and Transcriptomics. Journal of Ethnopharmacology, 320, 117532. [Link]

-

Ni, B., Wang, W., Liu, M., Zhao, J., & Chen, J. (2024). Regulation of anti-tumour effects of Paris polyphylla saponins via ROS: molecular mechanisms and therapeutic potentials. Frontiers in Pharmacology, 15, 1364506. [Link]

-

Sun, F., Zhang, P., & Shi, W. (2022). Study of Chemical Compositions and Anticancer Effects of Paris polyphylla var. Chinensis Leaves. Molecules, 27(9), 2686. [Link]

-

Wang, D., Zhang, Y., Li, C., & Wang, Y. (2019). In Vitro Effects on Thrombin of Paris Saponins and In Vivo Hemostatic Activity Evaluation of Paris fargesii var. brevipetala. Molecules, 24(8), 1493. [Link]

-

Zhang, Y., Wang, Y., & Gao, W. (2024). Research progress of Paris polyphylla in the treatment of digestive tract cancers. Journal of Cancer Research and Clinical Oncology, 150(1), 12. [Link]

-

Li, C., Zhang, Y., & Wang, D. (2015). Simultaneous quantification of Polyphyllin D and Paris H, two potential antitumor active components in Paris polyphylla by liquid chromatography-tandem mass spectrometry and the application to pharmacokinetics in rats. Journal of Chromatography B, 983-984, 135–141. [Link]

-

Chen, C. Y., Hsieh, Y. C., Lin, L. T., Uen, W. C., Lee, B. H., & Tai, C. J. (2021). The Fruits of Paris polyphylla Inhibit Colorectal Cancer Cell Migration Induced by Fusobacterium nucleatum-Derived Extracellular Vesicles. Molecules, 26(16), 5035. [Link]

-

Ma, B., Zhang, L., & Li, J. (2021). Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway. Frontiers in Pharmacology, 12, 736841. [Link]

-

Zhang, Y., Wang, Y., & Gao, W. (2025). Quantitative Analysis Study of Polyphyllin by Ultrasound-Assisted Eutectic Solvent Extraction Combined with UHPLC-MS/MS. Preprints.org. [Link]

-

Government of Canada. (2025). Traditional Chinese Medicine Ingredients (TCMI) - Natural health product licence amendment and notification form. [Link]

-

ResearchGate. (n.d.). Determination of hemostatic effect in vivo. [Link]

-

Zhang, Y., Wang, Y., & Gao, W. (2025). Quantitative Analysis Study of Polyphyllin by Ultrasound-Assisted Eutectic Solvent Extraction Combined with UHPLC-MS/MS. Preprints.org. [Link]

-

Chen, S. L., Yu, H., Luo, H. M., Wu, Q., Li, C. F., & Steinmetz, A. (2016). From electrophoresis detection to visual judgment: new application of SYBR Green I in the authentication of the traditional medicine Rhizoma Paridis. CABI Digital Library. [Link]

-

Kim, D. E., & Kim, Y. H. (2022). In vivo study for the hemostatic efficacy and foreign body reaction of a new powder-type polysaccharide hemostatic agent. Annals of Surgical Treatment and Research, 102(2), 94–101. [Link]

-

Zhang, Y., Wang, Y., & Gao, W. (2025). Quantitative Analysis Study of Polyphyllin by Ultrasound-Assisted Eutectic Solvent Extraction Combined with UHPLC-MS/MS. Preprints.org. [Link]

-

ResearchGate. (n.d.). HPLC chromatograms at 250 nm of standard Falcarindiol and Polyphyllin D... [Link]

-

Biblioteca Virtual em Saúde. (2024). Herbal Textual Research on Paridis Rhizoma in Famous Classical Formulas. [Link]

-

Park, S. Y., & Kim, Y. H. (2015). Anti-inflammatory effect of resveratrol through the suppression of NF-κB and JAK/STAT signaling pathways. Acta Biochimica et Biophysica Sinica, 47(9), 743–750. [Link]

-

ResearchGate. (2026). The JAK/STAT/NF-κB signaling pathway can be regulated by rosemary essential oil, thereby providing a potential treatment for DNCB-induced in mice. [Link]

-

Chan, K., & Chen, J. (2020). Quality standard of traditional Chinese medicines: comparison between European Pharmacopoeia and Chinese Pharmacopoeia and recent advances. Chinese Medicine, 15, 73. [Link]

Sources

- 1. Temporary title [webprod.hc-sc.gc.ca]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous quantification of Polyphyllin D and Paris H, two potential antitumor active components in Paris polyphylla by liquid chromatography-tandem mass spectrometry and the application to pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research progress of Paris polyphylla in the treatment of digestive tract cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 7. Cytotoxic and pro-apoptotic effects of botanical drugs derived from the indigenous cultivated medicinal plant Paris polyphylla var. yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organ toxicity of Paris polyphylla in mice and the underlying hepatotoxic mechanism uncovered by an integrated network toxicology and transcriptomics - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Structure-Activity Relationship (SAR) of Chonglou Saponins in Oncology

Executive Summary

Chonglou (Rhizoma Paridis), derived primarily from Paris polyphylla var.[1] yunnanensis and chinensis, represents a critical reservoir of steroidal saponins (Polyphyllins) with potent oncological applications. This guide dissects the molecular architecture of these compounds, establishing the causal link between specific structural moieties—aglycone backbone, glycosidic linkage, and stereochemistry—and their anti-cancer efficacy.

Key Takeaway: The cytotoxicity of Chonglou saponins is governed by a strict "Aglycone-Sugar-Stereochemistry" triad. Specifically, spirostanol monodesmosides with a trisaccharide chain at C-3 exhibit superior membrane permeabilization and apoptotic induction compared to their furostanol or bisdesmosidic counterparts.

Chemical Classification & Structural Diversity

To understand the SAR, one must first categorize the saponins based on their aglycone skeleton.

The Aglycone Scaffolds

The core activity stems from the lipophilic steroid nucleus. The two primary skeletons in Paris polyphylla are:

-

Spirostanol: Characterized by a closed spiroketal F-ring. These are generally more lipophilic and cytotoxic. (e.g., Polyphyllin I, II, VI, VII).[2][3][4]

-

Furostanol: Characterized by an open F-ring, typically stabilized by a glucose moiety at C-26. These are often prodrugs, requiring enzymatic hydrolysis (β-glucosidase) to convert into active spirostanols.

Visualization: Structural Hierarchy

The following diagram illustrates the chemical classification and the conversion logic relevant to bioactivity.

Figure 1: Structural classification and bio-activation logic of Chonglou saponins.

Structure-Activity Relationship (SAR) Analysis

This section synthesizes the "rules" of cytotoxicity based on current pharmacological data.

The "Sugar Number" Rule (Monodesmosidic vs. Bisdesmosidic)

-

Rule: Monodesmosidic saponins (sugar chain only at C-3) are significantly more cytotoxic than bisdesmosidic saponins (sugar chains at C-3 and C-26).

-

Mechanism: The amphiphilic balance is critical. Monodesmosides possess a distinct hydrophobic head (aglycone) and hydrophilic tail (C-3 sugar), acting as potent detergents that disrupt the lipid bilayer of cancer cells. Bisdesmosides are too hydrophilic, reducing membrane affinity.

-

Evidence: Polyphyllin I (Monodesmoside) exhibits IC50 values 10-50x lower than its furostanol precursors in lung (A549) and colorectal (HT-29) cancer lines.

The C-3 Sugar Chain Composition

-

Chain Length: A trisaccharide or tetrasaccharide chain at C-3 is often optimal for activity.

-

Specific Sugars: The presence of α-L-rhamnose is crucial.

-

Polyphyllin I (PPI): Diosgenin + Glu-Rha-Rha (Trisaccharide). Highly potent.

-

Polyphyllin II (PPII): Diosgenin + Glu-Rha-Ara (Trisaccharide). Potent, but slightly different selectivity.[5]

-

Polyphyllin VII (PPVII): Pennogenin + Glu-Rha-Rha.

-

-

Terminal Modification: Modification of the terminal sugar (e.g., acetylation) generally reduces activity, suggesting hydrogen bonding capability is required for target interaction.

Aglycone & C-25 Stereochemistry

-

Diosgenin vs. Pennogenin: Both scaffolds are active. Pennogenin derivatives (e.g., PPVII) often show higher efficacy in drug-resistant lines (e.g., cisplatin-resistant NSCLC).

-

Stereochemistry (25R vs 25S): The 25R configuration (Diosgenin) is generally more thermodynamically stable and prevalent. While 25S isomers exist, SAR studies indicate that the spatial orientation of the F-ring methyl group affects binding affinity to membrane cholesterol, with 25R often being superior.

Summary of Quantitative Data (IC50)

Table 1: Comparative Cytotoxicity of Key Polyphyllins (µM)

| Compound | Aglycone | Sugar Moiety (C-3) | A549 (Lung) | HT-29 (Colon) | HepG2 (Liver) |

| Polyphyllin I | Diosgenin | Glu-Rha-Rha | 1.0 - 2.5 | 1.5 - 3.0 | 2.1 |

| Polyphyllin II | Diosgenin | Glu-Rha-Ara | 1.8 - 3.5 | 2.0 - 4.0 | 3.5 |

| Polyphyllin VII | Pennogenin | Glu-Rha-Rha | 1.2 - 2.8 | 1.8 - 3.2 | 2.4 |

| Polyphyllin D | Diosgenin | Rha-Ara-Glu | 2.5 - 5.0 | 3.0 - 6.0 | 4.8 |

| Furostanol Saponins | (Open Ring) | (Bisdesmosidic) | > 50.0 | > 50.0 | > 100.0 |

Mechanistic Workflows

The structural features described above trigger specific oncological pathways.[4][6][7] The primary mechanism is Mitochondrial Apoptosis , driven by ROS generation.

Signaling Cascade Diagram

This diagram maps the flow from Polyphyllin exposure to Cell Death.

Figure 2: Signaling cascade induced by active spirostanol saponins.

Experimental Protocols

To validate these SAR findings, rigorous extraction and assay protocols are required.

Protocol: Extraction & Isolation of Polyphyllins

Objective: Isolate specific saponin fractions from Paris polyphylla rhizomes.

-

Extraction:

-

Pulverize dried rhizomes (1 kg) into fine powder.

-

Reflux with 75% Ethanol (1:10 w/v) for 3 cycles (2 hours each).

-

Combine filtrates and evaporate ethanol under reduced pressure (Rotary Evaporator, 50°C) to obtain crude extract.

-

-

Partitioning (Polarity Separation):

-

Suspend crude extract in water.

-

Sequentially partition with Petroleum Ether (removes lipids) -> Ethyl Acetate (removes flavonoids/low polarity) -> n-Butanol (Target Fraction).

-

Collect the n-Butanol layer ; this contains the bulk of steroidal saponins.

-

-

Chromatography (Purification):

-

Load n-Butanol fraction onto a Macroporous Resin (D101) column.

-

Elute with water (remove sugars), then 30% EtOH, then 70-80% EtOH .

-

The 70-80% fraction contains the spirostanol saponins (PPI, PPII, PPVII).

-

Refinement: Use Silica Gel column chromatography (CHCl3:MeOH:H2O gradient) for isolation of individual monomers.

-

Protocol: Cytotoxicity Assay (CCK-8)

Objective: Determine IC50 values to assess SAR.

-

Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in 96-well plates at

cells/well. Incubate for 24h at 37°C, 5% CO2. -

Treatment:

-

Dissolve Polyphyllin monomers in DMSO (Stock 10 mM).

-

Prepare serial dilutions in culture medium (Final DMSO < 0.1%).

-

Add 100 µL of drug solution to wells. Include Vehicle Control (DMSO only) and Positive Control (e.g., Cisplatin).

-

-

Incubation: Incubate for 24h, 48h, or 72h.

-

Measurement:

-

Add 10 µL CCK-8 reagent (Cell Counting Kit-8) to each well.

-

Incubate for 1-4 hours until orange color develops.

-

Measure Absorbance (OD) at 450 nm using a microplate reader.

-

-

Calculation:

-

Calculate IC50 using non-linear regression (GraphPad Prism).

-

References

-

Structure-activity relationships of saponins enhancing the cytotoxicity of ribosome-inactivating proteins type I (RIP-I). PubMed. [Link]

-

Natural Polyphyllins (I, II, D, VI, VII) Reverses Cancer Through Apoptosis, Autophagy, Mitophagy, Inflammation, and Necroptosis. ResearchGate. [Link]

-

Cytotoxic Steroidal Saponins Containing a Rare Fructosyl from the Rhizomes of Paris polyphylla var.[1][8][9] latifolia. MDPI. [Link][5][7][8][10][11][12][13]

-

The comparison analysis of polyphyllin I and its analogues induced apoptosis of colon and lung cancer cells via mitochondrial dysfunction. PubMed. [Link]

-

Polyphyllin D Shows Anticancer Effect through a Selective Inhibition of Src Homology Region 2-Containing Protein Tyrosine Phosphatase-2 (SHP2). MDPI. [Link]

-

Steroidal saponins from stems and leaves of Paris polyphylla var.[1] yunnanensis. Phytochemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Natural Polyphyllins (I, II, D, VI, VII) Reverses Cancer Through Apoptosis, Autophagy, Mitophagy, Inflammation, and Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Three new steroidal saponins from the rhizome of Paris polyphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 13. Identification and structural elucidation of steroidal saponins from the root of Paris polyphylla by HPLC-ESI-QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Polyphyllin D (CAS 50773-41-6): A Technical Guide to Mechanistic Pharmacology and Experimental Application

Executive Summary

Polyphyllin D (PD), a steroidal saponin isolated from Paris polyphylla, has emerged as a high-potency antineoplastic agent capable of overcoming multidrug resistance (MDR).[1][2] Unlike conventional chemotherapeutics that rely solely on DNA damage, PD functions as a "lysosomotropic detergent" and mitochondrial toxin. It destabilizes lysosomal membranes to reverse drug sequestration while simultaneously triggering the intrinsic apoptotic cascade. This guide provides a rigorous technical analysis of PD’s chemical behavior, signaling architectures, and validated experimental protocols for researchers in oncology and pharmacology.

Part 1: Chemical Profile & Physicochemical Properties[3]

Polyphyllin D is an amphiphilic glycoside. Its steroidal backbone provides lipophilicity, while the sugar moiety (rhamnose, arabinose, glucose) confers hydrophilicity. This dual nature is critical for its membrane-permeabilizing effects but presents specific challenges in solubilization and storage.

Table 1: Physicochemical Specifications

| Property | Specification | Technical Note |

| CAS Number | 50773-41-6 | Distinct from Polyphyllin I, II, VI, and VII. Verify CAS to ensure isoform specificity. |

| IUPAC Name | Diosgenyl | The specific glycosidic linkage at C3 is the determinant of bioactivity. |

| Molecular Formula | C | High molecular weight (~855.02 g/mol ) impacts blood-brain barrier permeability. |

| Solubility | DMSO (>10 mg/mL), Methanol | Critical: Poorly soluble in pure water. Precipitates in high-salt buffers if not pre-dissolved in DMSO. |

| Stability | Hygroscopic; Light-sensitive | Hydrolysis of glycosidic bonds occurs at low pH. Store lyophilized powder at -20°C. |

| Appearance | White crystalline powder | Yellowing indicates oxidation or hydrolysis. |

Part 2: Mechanistic Pharmacology

PD operates via a multi-nodal mechanism. It does not target a single receptor but rather disrupts organelle integrity, specifically mitochondria and lysosomes.

The Mitochondrial Apoptotic Axis

PD acts as a mitochondrial toxin.[3][4] It induces the rapid dissipation of the Mitochondrial Membrane Potential (

-

Mechanism: PD downregulates Bcl-2 (anti-apoptotic) and upregulates Bax (pro-apoptotic).[3]

-

Result: Cytosolic release of Cytochrome c and Apoptosis Inducing Factor (AIF) .[1]

-

Execution: Activation of Caspase-9 (initiator)

Caspase-3 (executioner)

The Autophagy Paradox (Protective vs. Lethal)

PD induces autophagy via the JNK1/Bcl-2 pathway.[2]

-

Protective Autophagy: In breast cancer models (e.g., MCF-7), PD-induced autophagy acts as a survival mechanism. Inhibiting autophagy (using 3-Methyladenine or Chloroquine) synergistically enhances PD cytotoxicity.

-

Lethal Autophagy: In other contexts, excessive autophagic flux leads to type II cell death.

-

Key Insight: Researchers must determine the role of autophagy in their specific cell line by using flux inhibitors during viability assays.

Lysosomal Targeting & Drug Resistance Reversal

PD is a lysosomotropic agent.[5] In MDR cells (e.g., R-HepG2), chemotherapeutics like Doxorubicin are often sequestered in lysosomes, preventing them from reaching the nucleus.

-

Action: PD accumulates in lysosomes and inhibits Acid Sphingomyelinase (SMPD1) .

-

Effect: This causes Lysosomal Membrane Permeabilization (LMP), releasing cathepsins and the sequestered chemotherapy drugs back into the cytosol.

-

Application: PD is highly effective as a co-adjuvant to reverse resistance to kinase inhibitors (e.g., Sorafenib) and anthracyclines.

Visualization: Integrated Signaling Network

Figure 1: The multi-modal signaling network of Polyphyllin D. Note the bifurcation between mitochondrial apoptosis and lysosomal permeabilization, and the counter-regulatory role of autophagy.

Part 3: Experimental Protocols & Best Practices

Reconstitution and Storage (Self-Validating Protocol)

Saponins are prone to precipitation in aqueous media and can form micelles that interfere with assays.

-

Stock Preparation: Dissolve 10 mg Polyphyllin D in 1 mL of sterile, anhydrous DMSO (10 mg/mL stock). Vortex for 1 minute.

-

Aliquot: Divide into 20-50 µL aliquots in light-protected tubes. Store at -20°C.

-

Working Solution: Dilute stock into pre-warmed culture medium (37°C) immediately before use.

-

Validation Step: Ensure final DMSO concentration is < 0.1%. Inspect for crystal formation under 10x microscopy before adding to cells. If crystals are visible, sonicate the media for 10 seconds.

-

Cytotoxicity Assay (MTT/CCK-8)

Warning: Saponins can interact with tetrazolium salts or cause foaming, leading to false readings.

-

Step 1: Seed cells (e.g., HepG2, MCF-7) at 5,000 cells/well in 96-well plates. Adhere overnight.

-

Step 2: Treat with PD (0.5 – 10 µM) for 24-48 hours. Include a "DMSO-only" vehicle control.

-

Step 3 (Critical): For MTT, carefully aspirate media before adding solubilization buffer to remove any extracellular PD precipitates that might scatter light.

-

Step 4: Measure absorbance at 570 nm.

-

Calculations:

is typically in the range of 1.5 – 5.0 µM for most carcinoma lines.

Lysosomal Acidity & Integrity Assay (LysoTracker)

To verify the lysosomotropic effect and resistance reversal:

-

Reagents: LysoTracker Red DND-99 (Acidotropic probe), Acridine Orange (AO).

-

Protocol:

-

Treat cells with PD (e.g., 2 µM) for 12 hours.

-

Stain with LysoTracker Red (50 nM) for 30 min at 37°C.

-

Analyze via Flow Cytometry or Confocal Microscopy.

-

-

Expected Result: A decrease in LysoTracker fluorescence intensity indicates lysosomal alkalinization or membrane rupture (LMP), confirming the mechanism of action.

Visualization: Experimental Workflow

Figure 2: Validated workflow for Polyphyllin D characterization, emphasizing the critical solubility check.

Part 4: Toxicology & In Vivo Considerations[5][6]

While PD is potent against tumors, its clinical translation is limited by a narrow therapeutic index, primarily due to hemolysis (lysis of red blood cells).

-

Hemolytic Activity: Saponins complex with cholesterol in erythrocyte membranes, causing pore formation.

-

In Vivo Limit: Intravenous (IV) administration must be approached with extreme caution. Liposomal encapsulation or nanoparticle delivery (e.g., Solid Lipid Nanoparticles) is recommended to mask the compound from RBCs.

-

-

Safe Dosage (Murine Models):

-

Intraperitoneal (IP): 1.5 – 3.0 mg/kg/day.

-

Oral (IG): Higher doses required due to poor bioavailability, but less hemolytic risk.

-

-

Toxicity Markers: Monitor Hemoglobin (for hemolysis), ALT/AST (liver function), and Creatinine (kidney function).

References

-

Mitochondrial Apoptosis Mechanism

-

Polyphyllin D induces apoptosis and differentiation in K562 human leukemia cells.[6]

- Source: Intern

-

-

Lysosomal Targeting & Drug Resistance

- Polyphyllin D punctures hypertrophic lysosomes to reverse drug resistance of hepatocellular carcinoma by targeting acid sphingomyelinase.

- Source: Cell De

-

Autophagy & JNK Signaling

-

Chemical Properties & Solubility

- Polyphyllin D Product Inform

- Source: ChemicalBook / Cayman Chemical Safety D

-

In Vivo Toxicity & Pharmacokinetics

- Polyphyllin D-loaded solid lipid nanoparticles for breast cancer: Synthesis, characteriz

- Source: Intern

Sources

- 1. researchgate.net [researchgate.net]

- 2. Polyphyllin D induces apoptosis and protective autophagy in breast cancer cells through JNK1-Bcl-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 50773-41-6: Polyphyllin A | CymitQuimica [cymitquimica.com]

- 4. POLYPHYLLIN D | 50773-41-6 [chemicalbook.com]

- 5. Polyphyllin D punctures hypertrophic lysosomes to reverse drug resistance of hepatocellular carcinoma by targeting acid sphingomyelinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polyphyllin D induces apoptosis and differentiation in K562 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of Chonglou Saponins for Drug-Resistant Bacteria: A Technical Guide

Executive Summary

The escalating crisis of Antimicrobial Resistance (AMR) necessitates the exploration of non-conventional therapeutic agents.[1][2] Saponins derived from Paris polyphylla (Chonglou), specifically the steroidal saponins Polyphyllin I, II, VI, and VII, present a potent class of membrane-active agents. Unlike traditional antibiotics that target specific enzymatic pathways (e.g., cell wall synthesis, protein translation), Chonglou saponins primarily act by disrupting bacterial membrane integrity and dissipating the Proton Motive Force (PMF). This mechanism not only exerts direct bactericidal activity against Multi-Drug Resistant (MDR) strains like MRSA and Pseudomonas aeruginosa but also re-sensitizes these pathogens to conventional antibiotics by compromising efflux pump energetics.[3] This guide outlines the mechanistic basis, synergistic potential, and validated experimental protocols for integrating Chonglou saponins into drug discovery pipelines.

Mechanistic Profiling: The Membrane-PMF Axis

The therapeutic efficacy of Polyphyllins lies in their amphiphilic structure—a lipophilic steroid aglycone backbone coupled with a hydrophilic sugar moiety.[3] This structure allows them to interact with membrane sterols (in eukaryotes) and hopanoids or specific lipid domains (in prokaryotes).[3]

Primary Mode of Action: Membrane Permeabilization

Polyphyllins insert into the bacterial cell membrane, causing transient or permanent pore formation. This leads to:

-

Leakage of Intracellular Contents: Loss of potassium ions (

), ATP, and nucleic acids.[3] -

Depolarization: Rapid dissipation of the membrane potential (

).[3] -

ROS Generation: Disruption of the electron transport chain leads to accumulation of Reactive Oxygen Species (ROS), causing oxidative damage to DNA and lipids.[3]

Secondary Mode of Action: Biofilm and Efflux Inhibition

-

Biofilm Disruption: Saponins alter the hydrophobicity of the bacterial surface, detaching biomass and inhibiting Quorum Sensing (QS) signaling molecules.

-

Efflux Pump Inhibition (Energetic): Resistance-Nodulation-Division (RND) efflux pumps (e.g., AcrAB-TolC) rely on the PMF to extrude antibiotics. By depolarizing the membrane, Polyphyllins deplete the energy source required for these pumps, effectively trapping antibiotics inside the cell.

Visualization of Mechanism

The following diagram illustrates the dual-action mechanism where membrane insertion leads to both direct lysis and the collapse of efflux pump function.

Figure 1: Mechanistic cascade of Polyphyllins disrupting membrane integrity and disabling PMF-dependent efflux pumps.

Synergistic Potentials: Re-sensitizing MDR Strains[4][5]

The most promising clinical application of Chonglou saponins is as an antibiotic adjuvant .[3] By compromising the permeability barrier, they facilitate the entry of antibiotics that are otherwise excluded or pumped out.

Key Synergistic Combinations

| Antibiotic Class | Partner Saponin | Target Pathogen | Mechanism of Synergy |

| Beta-Lactams (e.g., Oxacillin) | Polyphyllin I / VII | MRSA | Saponin disrupts cell membrane; Beta-lactam binds PBP2a more effectively due to stress. |

| Fluoroquinolones (e.g., Levofloxacin) | Polyphyllin VI | E. coli / P. aeruginosa | Saponin inhibits AcrAB-TolC energy source; increases intracellular accumulation of drug. |

| Glycopeptides (e.g., Vancomycin) | Polyphyllin VII | VRE / MRSA | Enhanced membrane permeability allows Vancomycin to bypass modified cell wall precursors.[3] |

Critical Note on Antagonism: Avoid combining Polyphyllins with other membrane-active agents (e.g., Daptomycin or Polymyxins) in initial screens.[3] Competitive binding to the lipid bilayer can lead to antagonistic effects or exacerbated toxicity.[3]

Experimental Validation Framework

To validate the therapeutic potential while mitigating toxicity risks, a rigorous tiered screening approach is required.[3]

Protocol A: Determination of MIC/MBC (Modified for Solubility)

Polyphyllins are poorly soluble in water.[3] Proper solvent control is critical to avoid precipitation-induced artifacts.

Reagents:

-

Polyphyllin Stock: 10 mg/mL in 100% DMSO.[3]

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[3]

-

Indicator: Resazurin (0.01%) or TTC.[3]

Workflow:

-

Dilution: Prepare serial two-fold dilutions of Polyphyllin in CAMHB. Ensure final DMSO concentration is < 2.5% to prevent solvent toxicity.[3]

-

Inoculum: Adjust bacterial culture to

CFU/mL. -

Incubation: Add 100 µL inoculum to 100 µL drug solution in 96-well plates. Incubate at 37°C for 18-24h.

-

Readout: Add 20 µL Resazurin. A change from blue to pink indicates viable growth.[3]

-

Validation: Plate 10 µL from clear wells onto agar to determine Minimum Bactericidal Concentration (MBC).

Protocol B: Membrane Permeability Assay (NPN Uptake)

This assay confirms if the saponin is disrupting the Outer Membrane (OM) of Gram-negative bacteria.[3]

Principle: N-phenyl-1-naphthylamine (NPN) is a hydrophobic dye that fluoresces strongly in phospholipid environments but is excluded by intact LPS layers.[3]

Steps:

-

Preparation: Wash mid-log phase bacteria in HEPES buffer.[3] Resuspend to OD600 = 0.5.[3]

-

Staining: Add NPN to a final concentration of 10 µM.

-

Treatment: Add Polyphyllin at

MIC, -

Measurement: Monitor fluorescence immediately (Excitation: 350 nm, Emission: 420 nm).

-

Control: Use Polymyxin B as a positive control for OM disruption.[3]

Protocol C: Hemolysis Toxicity Screen (Mandatory)

Saponins are known hemolysins.[3] This assay defines the therapeutic window.[3]

Steps:

-

Blood Prep: Wash fresh human/sheep erythrocytes (RBCs) 3x with PBS.[3] Resuspend to 2% v/v.

-

Exposure: Mix 100 µL RBC suspension with 100 µL Polyphyllin dilutions.

-

Incubation: 1 hour at 37°C.

-

Separation: Centrifuge at 1000 x g for 5 mins.

-

Quantification: Measure absorbance of supernatant at 540 nm (Hemoglobin release).

-

Calculation: % Hemolysis =

.[3] (Positive control: 1% Triton X-100).[3]

Experimental Workflow Diagram

Figure 2: Integrated workflow for validating Polyphyllin efficacy and safety.

Challenges and Future Outlook

While Paris polyphylla saponins show immense promise, two primary hurdles remain:

-

Hemolytic Toxicity: The affinity of saponins for cholesterol in mammalian membranes mirrors their affinity for bacterial hopanoids.[3] Solution: Development of nano-encapsulation (e.g., liposomes or PLGA nanoparticles) to direct delivery to infection sites and minimize systemic interaction with RBCs.

-

Bioavailability: Poor water solubility limits oral administration.[3] Solution: Chemical modification of the sugar moiety (deglycosylation or substitution) to improve solubility without sacrificing the amphiphilic balance required for membrane insertion.[3]

References

-

Antibacterial activity and mechanism of action saponins against foodborne pathogenic bacteria. ResearchGate. Available at: [Link][3]

-

Saponins of Paris polyphylla for the Improvement of Acne: Anti-Inflammatory, Antibacterial, Antioxidant and Immunomodulatory Effects. PubMed Central.[3] Available at: [Link]

-

Inhibition of methicillin-resistant Staphylococcus aureus (MRSA) biofilm by cationic poly (D, L-lactide-co-glycolide) nanoparticles. PubMed.[3] Available at: [Link]

-

Polyphyllin D induces apoptosis in human erythrocytes through Ca²⁺ rise and membrane permeabilization. PubMed.[3] Available at: [Link]

-

Synergistic Interactions Between Natural Phenolic Compounds and Antibiotics Against Multidrug-Resistant K. pneumoniae. PubMed Central.[3] Available at: [Link]

-

Reviving Antibiotics: Efflux Pump Inhibitors That Interact with AcrA, a Membrane Fusion Protein of the AcrAB-TolC Multidrug Efflux Pump. PubMed Central.[3] Available at: [Link]

Sources

- 1. Reviving Antibiotics: Efflux Pump Inhibitors That Interact with AcrA, a Membrane Fusion Protein of the AcrAB-TolC Multidrug Efflux Pump - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial mechanism of hyper-branched poly-L-lysine against methicillin-resistant Staphylococcus aureus and its synergistic and antagonistic interactions with conventional antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyphyllin VII suppresses cell proliferation, the cell cycle and cell migration in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vitro Cytotoxicity Profiling of Polyphyllin D in Cancer Models

Introduction & Therapeutic Context

Polyphyllin D (PD), a steroidal saponin extracted from Paris polyphylla (Rhizoma Paridis), has emerged as a potent anti-neoplastic agent.[1][2][3] Unlike broad-spectrum chemotherapeutics, PD exhibits a distinct ability to overcome multidrug resistance (MDR), particularly in hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) lineages.

Its mechanism of action is pleiotropic, primarily driving programmed cell death through two converging pathways:

-

Mitochondrial Apoptosis: PD triggers the depolarization of the mitochondrial membrane potential (

), leading to the release of Cytochrome c and the activation of the Caspase-3/9 cascade. -

Autophagic Flux Modulation: PD inhibits the PI3K/Akt/mTOR signaling axis, a critical survival pathway, thereby inducing autophagic cell death.

This guide provides a standardized, self-validating protocol for quantifying the cytotoxicity of PD. While traditional MTT assays are discussed, this protocol prioritizes the Cell Counting Kit-8 (CCK-8) method due to its superior sensitivity and water-soluble formazan product, which eliminates the error-prone solubilization steps required by MTT.[4]

Mechanistic Pathway Visualization

Figure 1: Dual-mechanism action of Polyphyllin D targeting mitochondrial integrity and the PI3K/Akt/mTOR survival axis.

Experimental Design Strategy

Assay Selection: CCK-8 vs. MTT

| Feature | CCK-8 (WST-8) | MTT | Recommendation |

| Detection | Water-soluble Formazan (Orange) | Insoluble Formazan (Purple) | CCK-8 |

| Solubilization | Not Required | Required (DMSO/SDS) | CCK-8 |

| Sensitivity | High (Dehydrogenase activity) | Moderate | CCK-8 |

| Toxicity | Low (Cells remain viable) | High (Endpoint only) | CCK-8 |

Critical Solvent Considerations

Polyphyllin D is a saponin with lipophilic properties.

-

Solvent: Dimethyl sulfoxide (DMSO).[5]

-

Solubility Limit: Soluble in DMSO up to ~20-50 mM.

-

Cell Tolerance: The final DMSO concentration in the culture well must not exceed 0.5% (v/v) , and ideally should be kept at 0.1% . Higher concentrations induce non-specific cytotoxicity that masks the true IC50 of PD.

Material Preparation

Reagents

-

Polyphyllin D: Purity

98% (HPLC). -

Solvent: Sterile-filtered DMSO (Sigma-Aldrich or equivalent).

-

Assay Kit: Cell Counting Kit-8 (Dojindo, MCE, or equivalent).

-

Cell Lines: HepG2 (Liver), MCF-7 (Breast), or A549 (Lung).

-

Media: DMEM or RPMI-1640 + 10% FBS + 1% Pen/Strep.

Stock Solution Protocol

-

Calculate Mass: Determine the Molecular Weight (MW) from the specific Certificate of Analysis (typically ~855.02 g/mol ).

-

Dissolve: Prepare a 10 mM Stock Solution in 100% DMSO.

-

Example: Dissolve 8.55 mg of PD in 1.0 mL of DMSO.

-

-

Storage: Aliquot into light-protected tubes (amber) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol: In Vitro Cytotoxicity Assay (CCK-8)

Phase 1: Cell Seeding (Day 0)

-

Harvest Cells: Trypsinize adherent cells (HepG2/MCF-7) when they reach 80-90% confluency.

-

Count: Use a hemocytometer or automated counter. Viability must be >95%.

-

Seed: Dilute cells to 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium.

-

Note: Seed 6-10 wells with medium only (No Cells) as the Blank Control .

-

-

Incubate: 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 2: Drug Treatment (Day 1)

-

Preparation of Working Solutions:

-

Dilute the 10 mM DMSO stock into complete culture medium.

-

Serial Dilution: Prepare a range of concentrations (e.g., 0, 0.5, 1, 2.5, 5, 10, 20, 40 µM).

-

Vehicle Control: Medium containing DMSO at the same concentration as the highest drug dose (e.g., 0.4% DMSO), without PD.

-

-

Treatment:

-

Aspirate old medium carefully (or use 2x concentrations and add directly if using suspension cells).

-

Add 100 µL of the fresh PD working solutions to triplicate wells.

-

-

Incubate: 24, 48, or 72 hours (48h is standard for PD efficacy).

Phase 3: Quantification (Day 2/3)

-

Add Reagent: Add 10 µL of CCK-8 solution directly to each well (10% of total volume). Do not aspirate the drug medium.

-

Tip: Avoid introducing bubbles; they interfere with OD readings.[6]

-

-

Incubate: 1–4 hours at 37°C. Monitor color development (orange) visually.

-

Read: Measure Absorbance (OD) at 450 nm using a microplate reader.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the CCK-8 cytotoxicity assay.

Data Analysis & Interpretation

Calculation of Cell Viability

Calculate the percentage of viable cells for each concentration using the formula:

- : Absorbance of wells with cells + Polyphyllin D.

- : Absorbance of wells with cells + Vehicle (DMSO only).

- : Absorbance of wells with Medium only (No cells).

IC50 Determination

Plot Log[Concentration] (x-axis) vs. Viability % (y-axis). Use non-linear regression (sigmoidal dose-response) in software like GraphPad Prism or Origin to calculate the IC50 (Half-maximal inhibitory concentration).

Reference IC50 Values (Validation Benchmarks)

Compare your results against established literature values to validate your assay setup.

| Cell Line | Tissue Origin | Typical IC50 (24-48h) | Sensitivity |

| HepG2 | Liver | 1.32 – 2.5 µM | High |

| A549 | Lung | 1.5 – 3.0 µM | High |

| MCF-7 | Breast | 5.0 – 21.0 µM | Moderate |

| R-HepG2 | MDR Liver | ~2.0 – 5.0 µM | High (Retained) |

Note: Values vary based on seeding density and specific PD derivative purity.

Expert Tips & Troubleshooting

-

The "Edge Effect": Evaporation in the outer wells of a 96-well plate can skew results.

-

Solution: Fill the perimeter wells with sterile PBS and use only the inner 60 wells for the assay.

-

-